molecular formula C13H20ClNO3S2 B2682780 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1396790-97-8

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2682780
CAS No.: 1396790-97-8
M. Wt: 337.88
InChI Key: YYGPZHKJMXQSJY-UHFFFAOYSA-N
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Description

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylbenzenesulfonamide, which is then reacted with a suitable alkylating agent to introduce the butan-2-ol moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylbenzenesulfonamide: Shares the sulfonamide and chloro groups but lacks the butan-2-ol and methylsulfanyl moieties.

    4-(methylsulfanyl)butan-2-ol: Contains the butan-2-ol and methylsulfanyl groups but lacks the sulfonamide and chloro groups.

Uniqueness

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S2/c1-10-11(14)5-4-6-12(10)20(17,18)15-9-13(2,16)7-8-19-3/h4-6,15-16H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPZHKJMXQSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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